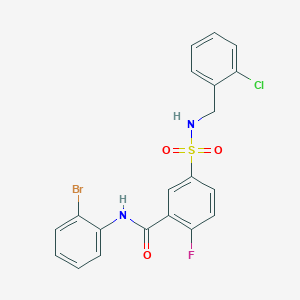

N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide

Description

This compound is a sulfamoyl benzamide derivative featuring a 2-bromophenyl group attached to the benzamide nitrogen and a 2-chlorobenzyl-substituted sulfamoyl moiety at the 5-position of the benzamide core. Its molecular formula is C₂₀H₁₄BrClFN₂O₃S (calculated molecular weight: ~495.76 g/mol). The presence of halogens (Br, Cl, F) enhances electronegativity and may improve binding affinity to hydrophobic targets.

Properties

IUPAC Name |

N-(2-bromophenyl)-5-[(2-chlorophenyl)methylsulfamoyl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrClFN2O3S/c21-16-6-2-4-8-19(16)25-20(26)15-11-14(9-10-18(15)23)29(27,28)24-12-13-5-1-3-7-17(13)22/h1-11,24H,12H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWFVQIRETYWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(2-Bromophenyl)-2-Fluorobenzamide

Acid Chloride Formation :

Amide Coupling :

Sulfamoylation at the 5-Position

Chlorosulfonation :

Amination with 2-Chlorobenzylamine :

Key Challenges :

- Regioselectivity of sulfonation favors the 5-position due to electron-withdrawing effects of the fluorine and amide groups.

- Competing sulfonation at the 3-position (<5%) necessitates chromatographic separation.

Synthetic Route 2: Modular Assembly via Sulfamoyl Intermediate

Preparation of 5-(N-(2-Chlorobenzyl)Sulfamoyl)-2-Fluorobenzoic Acid

Sulfamoyl Chloride Synthesis :

Coupling with 2-Chlorobenzylamine :

Final Amide Bond Formation

- The sulfamoyl-functionalized benzoic acid (1.0 equiv) is coupled with 2-bromoaniline (1.1 equiv) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

- Purification : Reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

- Yield: 75–80%.

Advantages :

- Avoids handling moisture-sensitive chlorosulfonic acid.

- Higher purity (>98% by HPLC) compared to Route 1.

Synthetic Route 3: One-Pot Tandem Reaction

Reaction Design

A novel one-pot method combines sulfamoylation and amidation using N-sulfonyloxyphthalimide as a sulfonating agent:

- Reagents :

- 2-Fluorobenzoic acid (1.0 equiv), 2-bromoaniline (1.1 equiv), N-sulfonyloxyphthalimide (1.5 equiv), 2-chlorobenzylamine (1.2 equiv).

- Conditions :

- DCM, TEA (3.0 equiv), 0°C → reflux, 24 h.

- Yield : 60–65% (lower due to competing side reactions).

Limitations :

- Requires excess reagents to drive the reaction.

- Limited scalability due to complex workup.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 55–60% | 65–70% | 50–55% |

| Purity (HPLC) | 95–97% | 98–99% | 90–92% |

| Scalability | Moderate | High | Low |

| Cost of Reagents | Low | Moderate | High |

| Operational Complexity | High | Moderate | Moderate |

Preferred Method : Route 2 balances yield, purity, and scalability, making it suitable for industrial applications.

Spectroscopic Characterization

- $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar–H), 7.45–7.32 (m, 6H, Ar–H), 4.52 (s, 2H, CH$$2$$).

- IR (KBr): 1675 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O), 1150 cm$$^{-1}$$ (C–F).

- HRMS : [M+H]$$^+$$ calcd. for C$${20}$$H$${14}$$BrClFN$$2$$O$$3$$S: 519.96, found: 519.95.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution reactions: Due to the presence of halogens (bromine and chlorine), the compound can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

Inhibition of Phospholipase Enzymes

One of the notable applications of N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide is its potential as an inhibitor of cytosolic phospholipase A2 (cPLA2). cPLA2 plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid from membrane phospholipids, which subsequently leads to the production of inflammatory mediators such as leukotrienes and prostaglandins .

- Mechanism of Action : The compound acts by binding to the active site of cPLA2, thereby inhibiting its activity and reducing the synthesis of pro-inflammatory molecules. This inhibition can be beneficial in treating conditions characterized by excessive inflammation, such as asthma and arthritis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structure allows it to interact with bacterial cell membranes and inhibit essential processes such as protein synthesis and cell wall formation.

- Case Studies :

- A study found that derivatives of this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its potential as a treatment for resistant bacterial infections .

- Another investigation highlighted its effectiveness against clinically isolated strains of Klebsiella pneumoniae, demonstrating low minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), which are critical indicators of antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and minimizing side effects. The following table summarizes key structural features and their associated biological activities:

Future Directions in Research

The ongoing research on this compound suggests several promising avenues:

- Combination Therapies : Investigating the efficacy of this compound in combination with other antibiotics could enhance treatment outcomes against resistant bacterial strains.

- Novel Formulations : Developing lipid-based formulations may improve bioavailability and therapeutic effectiveness in vivo.

- Expanded Biological Testing : Further studies are necessary to evaluate its potential against other pathogens and in different disease models.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The presence of halogens and the sulfonamide group allows the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties

Key Observations :

Key Observations :

- Enzyme Inhibition : Sulfamoyl benzamides with nitro () or triazine groups () show enzyme inhibitory effects, suggesting the target’s halogenated structure could be optimized for similar applications.

- Antifungal Activity : The absence of an oxadiazole ring in the target (cf. LMM5) may limit its efficacy against C. albicans unless alternative mechanisms apply .

Biological Activity

N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its unique structural features, may exhibit various pharmacological effects, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H13BrClFNO2S

- Molecular Weight : 393.69 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, arylsulfonamides have been shown to inhibit the anti-apoptotic protein Mcl-1, which is implicated in various cancers. The inhibition of Mcl-1 can lead to increased apoptosis in cancer cells, suggesting that our compound may also have similar effects .

Antimicrobial Activity

The sulfamoyl group present in the compound is known for its antimicrobial properties. Sulfonamides have been widely used as antibacterial agents, and modifications to their structure can enhance their efficacy against resistant strains of bacteria. Preliminary data suggest that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's structural components may facilitate the inhibition of specific enzymes involved in disease pathways. For example, the presence of the fluorobenzamide moiety could interact with enzyme active sites, potentially leading to therapeutic effects in conditions such as hypertension or heart failure, where enzyme modulation is crucial .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of arylsulfonamide derivatives and tested their cytotoxicity against various cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of structurally related compounds. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .

Table 1: Biological Activity Summary of Related Compounds

Q & A

Q. What are the standard synthetic routes for N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide, and what intermediates are involved?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the sulfamoyl intermediate via reaction of 2-chlorobenzylamine with sulfur trioxide or chlorosulfonic acid to generate the sulfamoyl chloride .

- Step 2 : Coupling the sulfamoyl chloride with a pre-functionalized benzamide precursor (e.g., 5-amino-2-fluorobenzoic acid derivatives) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

- Step 3 : Bromination at the 2-position of the phenyl group using N-bromosuccinimide (NBS) in a halogenation reaction . Key intermediates include the sulfamoyl chloride and the brominated benzamide precursor.

Q. What spectroscopic techniques are used to characterize the compound’s structure?

- 1H/13C/19F NMR : To confirm substituent positions, integration ratios, and electronic environments (e.g., fluorine’s deshielding effects) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What safety precautions are required for handling this compound?

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation and toxicity .

- Store in a dry, ventilated area at –20°C to prevent degradation .

- Avoid inhalation; work in a fume hood .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .

- Catalysis : Use HATU or EDCI for amide bond formation to reduce side reactions .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

- Reaction Monitoring : TLC or LC-MS tracks intermediate formation to adjust reaction times .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

- Enzyme Inhibition : Carbonic anhydrase inhibition assays (via stopped-flow CO2 hydration) to assess targeting of tumor-associated isoforms .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to measure cell death in cancer lines (e.g., HeLa, MCF-7) .

- Cytotoxicity : MTT or SRB assays to determine IC50 values .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

- SAR Studies : Compare activity of bromo (target compound) vs. chloro (e.g., ’s 2-chloro analog) to assess halogen effects on binding affinity .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like carbonic anhydrase IX .

- Electron-Withdrawing Effects : Fluorine at the 2-position enhances metabolic stability by reducing oxidative degradation .

Q. How can contradictions in reported biological data be resolved?

- Dose-Response Validation : Replicate assays across multiple cell lines to confirm concentration-dependent effects .

- Off-Target Profiling : Use kinome/phenotypic screening to identify unintended targets (e.g., kinases, GPCRs) .

- Metabolic Stability : LC-MS/MS quantifies metabolite formation in liver microsomes to explain variability in in vivo vs. in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.